![molecular formula C6H14N2O2S B1603381 1-(Methylsulfonyl)-1,4-diazepane CAS No. 550369-26-1](/img/structure/B1603381.png)
1-(Methylsulfonyl)-1,4-diazepane
Overview
Description
Methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound utilized as a complementary and alternative medicine (CAM) under a variety of names including dimethyl sulfone, methyl sulfone, sulfonylbismethane, organic sulfur, or crystalline dimethyl sulfoxide .
Synthesis Analysis
Vinyl sulfones have long been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . An expeditious process for selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor in 98% yield has been described .Molecular Structure Analysis
A DFT study of the characteristics of 2-methylthio (methylsulfonyl)-triazoloquinazolines was used to emphasize the design-critical role of intramolecular hydrogen bonding in stabilizing both structures .Chemical Reactions Analysis
Vinyl sulfones have long been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions .Physical And Chemical Properties Analysis
As a Generally Recognized As Safe (GRAS) approved substance, MSM is well-tolerated by most individuals at dosages of up to four grams daily, with few known and mild side effects .Scientific Research Applications
Medicine: Anti-Inflammatory Applications
“1-(Methylsulfonyl)-1,4-diazepane” and its derivatives have been explored for their potential anti-inflammatory properties. In medicine, inflammation is a critical response to injury or infection, but chronic inflammation can lead to diseases such as arthritis. Compounds like “1-(Methylsulfonyl)-1,4-diazepane” are being studied for their ability to modulate inflammatory pathways, potentially offering new avenues for treatment .
Agriculture: Fungicide Development
In the agricultural sector, the search for new fungicides is ongoing to protect crops from fungal pathogens. Sulfone derivatives, which include “1-(Methylsulfonyl)-1,4-diazepane”, have shown promise in this area. Their ability to inhibit the growth of phytopathogenic fungi could lead to the development of more effective and environmentally friendly fungicides .
Environmental Science: Pollution Mitigation
Environmental science research has utilized sulfone compounds for pollution mitigation. “1-(Methylsulfonyl)-1,4-diazepane” could play a role in the development of novel materials or processes aimed at reducing environmental contaminants and improving the safety of ecosystems .
Material Science: Advanced Material Synthesis
The field of material science benefits from the unique properties of sulfone compounds. “1-(Methylsulfonyl)-1,4-diazepane” may contribute to the synthesis of advanced materials with specific characteristics, such as increased durability or enhanced electrical conductivity, which are essential for various technological applications .
Biochemistry: Enzyme Inhibition
In biochemistry, enzyme inhibitors are crucial tools for understanding metabolic pathways and developing drugs. “1-(Methylsulfonyl)-1,4-diazepane” derivatives could serve as enzyme inhibitors, providing insights into enzyme function and aiding in the design of new therapeutic agents .
Pharmacology: Drug Development
Pharmacological research often focuses on the development of new drugs. “1-(Methylsulfonyl)-1,4-diazepane” has potential applications in the creation of pharmaceuticals that target specific receptors or biological pathways, offering possibilities for the treatment of various diseases .
Biochemical Research: Molecular Probes
In biochemical research, molecular probes are used to study biological processes. “1-(Methylsulfonyl)-1,4-diazepane” could be utilized to develop probes that help in the visualization or measurement of biological molecules, facilitating a deeper understanding of cellular functions .
Nutraceuticals: Dietary Supplements
The nutraceutical industry explores the health benefits of various compounds. “1-(Methylsulfonyl)-1,4-diazepane” might be investigated for its potential use in dietary supplements, contributing to health and wellness by providing anti-inflammatory or antioxidant effects .
Mechanism of Action
Target of Action
The primary targets of 1-(Methylsulfonyl)-1,4-diazepane are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
1-(Methylsulfonyl)-1,4-diazepane interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound’s interaction with these targets results in changes in the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins and leukotrienes, key mediators in the inflammatory process . The downstream effects include a reduction in inflammation and associated symptoms.
Pharmacokinetics
Similar compounds have been evaluated for their in vitro cox-2 inhibitory activity and in vivo anti-inflammatory activity . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .
Result of Action
The molecular and cellular effects of 1-(Methylsulfonyl)-1,4-diazepane’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and associated symptoms.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMTJPGLBLECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585478 | |
Record name | 1-(Methanesulfonyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
550369-26-1 | |
Record name | 1-(Methanesulfonyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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